Cas no 2807448-22-0 ((2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane)
(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
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- 2807448-22-0
- (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane
- MFCD34761447
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- Inchi: 1S/C9H11ClO2S/c1-11-6-12-8-5-3-4-7(10)9(8)13-2/h3-5H,6H2,1-2H3
- InChI Key: WLZOQAJMEVOWLL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1SC)OCOC
Computed Properties
- Exact Mass: 218.0168285g/mol
- Monoisotopic Mass: 218.0168285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 43.8Ų
(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB609542-250mg |
(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane; . |
2807448-22-0 | 250mg |
€233.80 | 2024-07-24 | ||
| abcr | AB609542-1g |
(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane; . |
2807448-22-0 | 1g |
€416.00 | 2024-07-24 | ||
| abcr | AB609542-5g |
(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane; . |
2807448-22-0 | 5g |
€1349.10 | 2024-07-24 | ||
| abcr | AB609542-10g |
(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane; . |
2807448-22-0 | 10g |
€2254.40 | 2024-07-24 |
(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane Suppliers
(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane
Introduction to (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane (CAS No. 2807448-22-0)
(2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane, with the CAS number 2807448-22-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated aromatic ring, a methoxymethoxy substituent, and a sulfane group. These structural elements contribute to its potential applications in various biological and medicinal contexts.
The chemical structure of (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane can be represented as follows: C10H13ClO3S. The presence of the chloro and methoxymethoxy groups on the aromatic ring imparts specific electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The sulfane group, on the other hand, is known for its ability to participate in various chemical reactions and interactions, making this compound a valuable building block in synthetic chemistry.
Recent studies have highlighted the potential of (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane in drug discovery and development. One notable area of research is its use as an intermediate in the synthesis of novel pharmaceuticals. The compound's unique structure allows it to serve as a versatile scaffold for the design and synthesis of compounds with diverse biological activities. For instance, researchers have explored its potential as a precursor for the development of anti-inflammatory agents, anticancer drugs, and antiviral compounds.
In the context of anti-inflammatory research, (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane has shown promise in modulating key inflammatory pathways. Studies have demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases. This makes it a potential candidate for the development of new anti-inflammatory therapies.
In cancer research, the compound has been investigated for its ability to induce apoptosis in cancer cells. Preliminary studies have shown that certain derivatives of (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane can selectively target cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to disrupt specific cellular processes involved in cancer cell survival and proliferation.
Additionally, there is growing interest in the antiviral properties of (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane. Research has indicated that this compound can interfere with viral replication by targeting key viral enzymes or host cell factors required for viral infection. This makes it a promising lead compound for the development of new antiviral agents, particularly against emerging viral threats.
The synthetic accessibility of (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane is another factor that contributes to its appeal in pharmaceutical research. The compound can be synthesized using well-established organic chemistry techniques, making it readily available for further modification and optimization. This ease of synthesis allows researchers to rapidly generate a wide range of derivatives with tailored properties, facilitating high-throughput screening and lead optimization processes.
In conclusion, (2-Chloro-6-(methoxymethoxy)phenyl)(methyl)sulfane (CAS No. 2807448-22-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for the development of novel therapeutic agents targeting inflammation, cancer, and viral infections. Ongoing research continues to uncover new possibilities for this versatile molecule, underscoring its significance in modern drug discovery efforts.
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